Enhanced Acidity Relative to 4-Nitrobenzenesulfonamidoacetic Acid
The target compound exhibits a significantly lower predicted pKa (2.20) compared to the non-chlorinated analog 2-(4-nitrobenzenesulfonamido)acetic acid (predicted pKa 3.24), a difference attributable to the electron-withdrawing ortho-chloro effect [1]. This differential modulates its ionization state in common buffer systems.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.20 (Predicted) |
| Comparator Or Baseline | 2-(4-nitrobenzenesulfonamido)acetic acid: pKa = 3.24 (Predicted) |
| Quantified Difference | ΔpKa = -1.04 |
| Conditions | Computational prediction; comparator data from ChemicalBook. |
Why This Matters
The 1-unit lower pKa ensures the target compound is predominantly ionized at lower pH, potentially offering superior aqueous solubility and reactivity for rapid amidation or esterification under mild conditions.
- [1] Chembase.cn. 2-(2-chloro-4-nitrobenzenesulfonamido)acetic acid (CBID:231796). Retrieved May 13, 2026. View Source
